![molecular formula C30H31NO5 B14150557 O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine CAS No. 93298-85-2](/img/structure/B14150557.png)
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the tyrosine amino acid. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine typically involves the protection of the tyrosine amino acid with the Fmoc group. The process begins with the reaction of tyrosine with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected tyrosine is then reacted with cyclohexanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the tyrosine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced derivatives of tyrosine.
Substitution: Deprotected tyrosine ready for further functionalization.
Aplicaciones Científicas De Investigación
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of synthetic peptides and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted side reactions during peptide chain elongation. The cyclohexyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the tyrosine residue can participate in various biochemical reactions, contributing to the formation of functional peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine: Similar structure with serine instead of tyrosine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Contains phenylalanine instead of tyrosine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Contains alanine instead of tyrosine.
Uniqueness
O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine is unique due to the presence of the cyclohexyl group and the Fmoc protecting group, which provide enhanced stability and protection during peptide synthesis. Its specific structure allows for selective reactions and functionalization, making it a valuable tool in synthetic chemistry and biochemical research .
Propiedades
Número CAS |
93298-85-2 |
|---|---|
Fórmula molecular |
C30H31NO5 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
3-(4-cyclohexyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H31NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-17,21,27-28H,1-3,8-9,18-19H2,(H,31,34)(H,32,33) |
Clave InChI |
YSIFOZLCPAEENE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
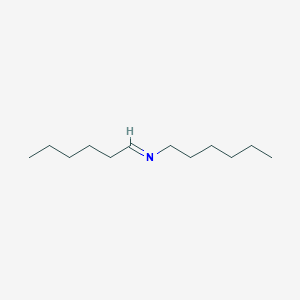
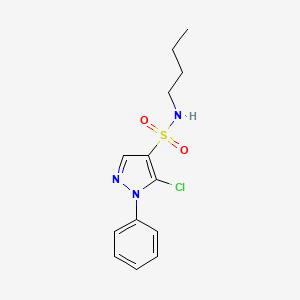
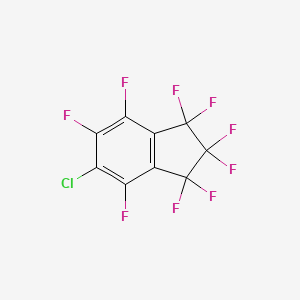
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
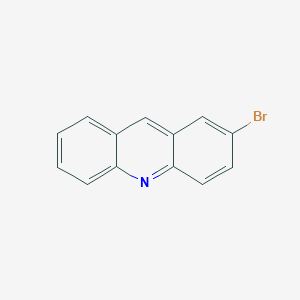
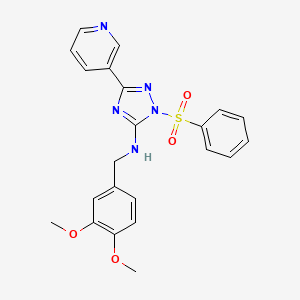
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
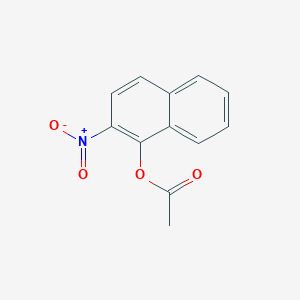
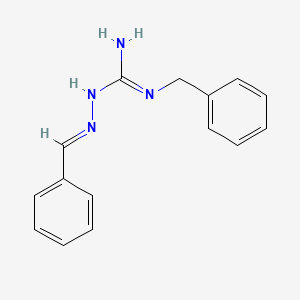
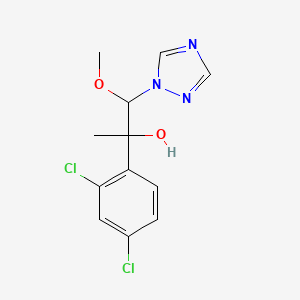
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
